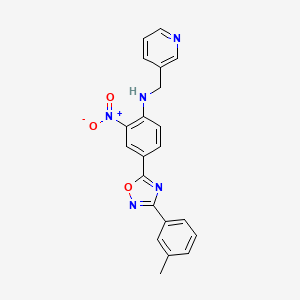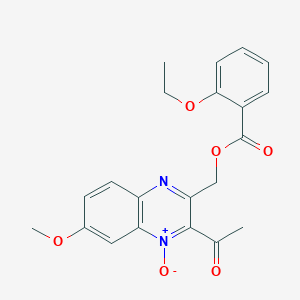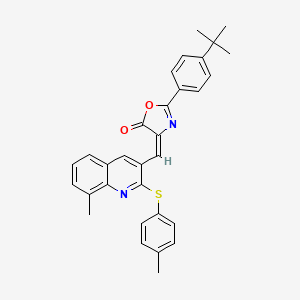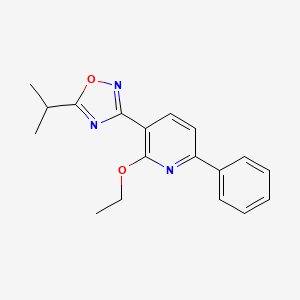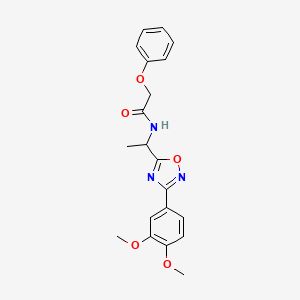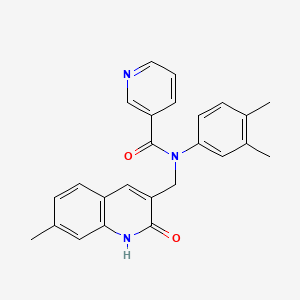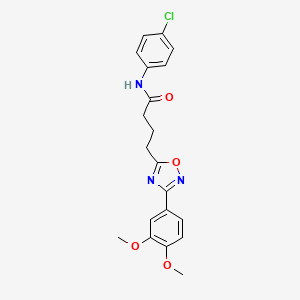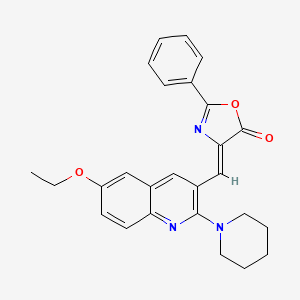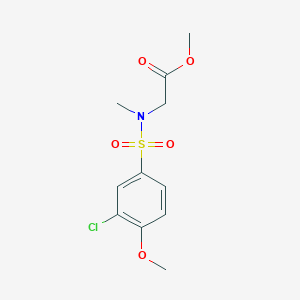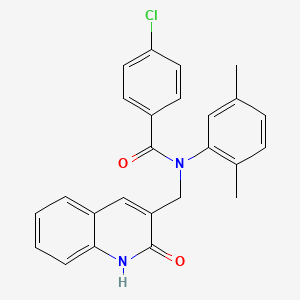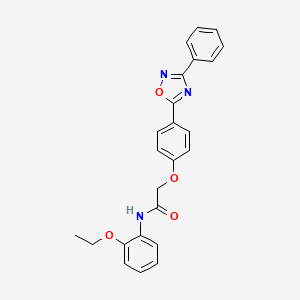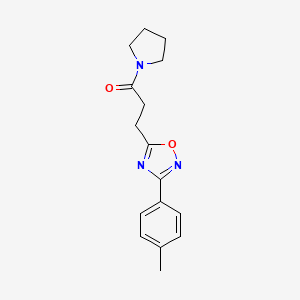
1-(pyrrolidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrrolidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one, commonly known as Prolintane, is a synthetic compound that belongs to the class of Norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in the 1950s and has been used for various research purposes since then.
Wirkmechanismus
Prolintane works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in enhanced cognitive function, increased energy levels, and improved mood.
Biochemical and Physiological Effects:
Prolintane has been found to increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function and improved mood. It has also been shown to increase heart rate and blood pressure, indicating its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Prolintane for lab experiments is its ability to enhance cognitive function and improve mood, making it a useful tool for research in the fields of neuroscience and pharmacology. However, its stimulant effects can also be a limitation, as it may interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Prolintane. One area of interest is its potential therapeutic effects in the treatment of ADHD, narcolepsy, and depression. Additionally, further research is needed to investigate the long-term effects of Prolintane use and its potential for abuse. Finally, the development of new analogs of Prolintane may lead to the discovery of compounds with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, Prolintane is a synthetic compound that has been used for various scientific research purposes. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to enhanced cognitive function and improved mood. While it has potential therapeutic effects, its stimulant effects can also be a limitation. Further research is needed to investigate its long-term effects and potential for abuse, as well as the development of new analogs with improved therapeutic potential.
Synthesemethoden
The synthesis of Prolintane involves the reaction of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Prolintane has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. It has been found to have potential therapeutic effects in the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression. Additionally, it has been used as a research tool to investigate the role of dopamine and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-4-6-13(7-5-12)16-17-14(21-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUFUCSOGQDYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

